Disoxaril

Description

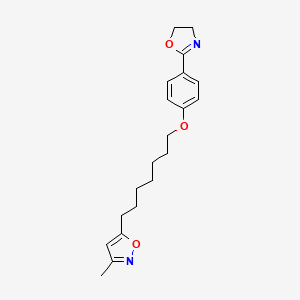

5-(7-(4-(4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl isoxazole is a solid. This compound belongs to the phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. Known drug targets of 5-(7-(4-(4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl isoxazole include genome polyprotein.

Disoxaril is a compound with activity against human picornaviruses. This compound binds to the hydrophobic pocket within the viral VP1 capsid protein and prevents structural transitions required for viral uncoating resulting in an inhibition of viral reproduction.

This compound is a small molecule drug with a maximum clinical trial phase of II.

antipicornavirus agent

Properties

CAS No. |

87495-31-6 |

|---|---|

Molecular Formula |

C20H26N2O3 |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

5-[7-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]heptyl]-3-methyl-1,2-oxazole |

InChI |

InChI=1S/C20H26N2O3/c1-16-15-19(25-22-16)7-5-3-2-4-6-13-23-18-10-8-17(9-11-18)20-21-12-14-24-20/h8-11,15H,2-7,12-14H2,1H3 |

InChI Key |

FKLJPTJMIBLJAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=NCCO3 |

Appearance |

Solid powder |

Other CAS No. |

87495-31-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

WIN-51711; WIN51711; WIN 51711; WIN-51,711; WIN51,711; WIN 51,711; BRN-3626820; BRN 3626820; BRN3626820; Disoxaril |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picornaviruses represent a large and diverse family of small RNA viruses responsible for a wide spectrum of human and animal diseases, including the common cold (Rhinovirus), poliomyelitis (Poliovirus), and myocarditis (Coxsackievirus). The development of effective antiviral agents against these pathogens is a significant challenge, partly due to the high mutation rates of RNA viruses, which can lead to rapid drug resistance. Disoxaril (WIN 51711) is a prototypical small molecule inhibitor that emerged from a class of compounds known as "WIN" drugs. These agents are characterized by their unique mechanism of action, which involves direct interaction with the viral capsid. This technical guide provides an in-depth exploration of the molecular mechanism by which this compound exerts its antiviral effects, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical pathways and workflows.

Core Mechanism of Action: Capsid Stabilization

The primary mechanism of action for this compound is the inhibition of viral uncoating, a critical early step in the picornavirus replication cycle.[1] This is achieved through direct binding to and stabilization of the viral capsid.[2][3]

Molecular Target: The VP1 Hydrophobic Pocket The picornavirus capsid is an icosahedral shell composed of 60 protomers, with each protomer consisting of four viral proteins (VP1, VP2, VP3, and VP4). Within the VP1 protein of many picornaviruses, there is a deep hydrophobic pocket. Under normal circumstances, this pocket is occupied by a cellular lipid molecule, often a fatty acid, known as a "pocket factor." This pocket factor is thought to play a role in the natural conformational flexibility and stability of the virion.

Displacement and Binding this compound is a hydrophobic molecule designed to fit snugly into this VP1 pocket. Upon entering the pocket, it displaces the natural pocket factor. X-ray crystallography studies have confirmed that this compound and its analogues bind within this site, establishing multiple interactions with the surrounding amino acid residues.[4][5]

Inhibition of Uncoating The binding of this compound induces a critical change in the properties of the capsid: it becomes significantly more rigid and stable.[2] Following entry into a host cell via receptor-mediated endocytosis, picornaviruses must undergo conformational changes to release their RNA genome into the cytoplasm.[2] These changes are typically triggered by receptor binding and the low pH environment of endosomes. The stabilization of the capsid by this compound prevents these necessary conformational shifts.[3] Consequently, the virus remains intact within the endosome, unable to release its genetic material, and the replication cycle is aborted. It is important to note that this compound does not prevent the virus from attaching to or entering the host cell.[2]

Quantitative Antiviral Activity Data

The efficacy of this compound has been quantified against a range of picornaviruses using various in vitro and in vivo assays. The following tables summarize key findings.

Table 1: In Vitro Activity of this compound against Enteroviruses

| Virus Serotype | Cell Line | Assay Type | Value | Unit | Reference |

| Poliovirus 1 (Mahoney) | FL cells | CPE Reduction | IC50 = 0.3 | µmol/L | [6] |

| Poliovirus 1 | HeLa cells | RNA Synthesis Inhibition | EC ~0.3 | µg/mL | [3] |

| Poliovirus 2 | HeLa cells | RNA Synthesis Inhibition | EC ~0.03 | µg/mL | [3] |

| Coxsackievirus B1 (sensitive) | - | Plaque Reduction | IC50 = 0.59 - 1.37 | µM | [7] |

| Coxsackievirus B1 (resistant) | - | Plaque Reduction | IC50 > 40 | µM | [7] |

| 9 Enterovirus Serotypes (various) | HeLa cells | Plaque Reduction | MIC = 0.004 - 0.17 | µg/mL | [8] |

IC50: 50% Inhibitory Concentration; EC: Effective Concentration; MIC: Minimum Inhibitory Concentration.

Table 2: In Vitro Activity of this compound against Rhinoviruses

| Virus Serotype | Cell Line | Assay Type | Value | Unit | Reference |

| 33 Rhinovirus Serotypes (various) | HeLa cells | Plaque Reduction | MIC = 0.004 - 6.2 | µg/mL | [8] |

| Human Rhinovirus 14 (HRV-14) | - | - | S isomer 10x more active than R isomer | - | [5] |

MIC: Minimum Inhibitory Concentration.

Table 3: In Vivo Efficacy of this compound

| Virus Model | Animal Model | Administration | Efficacy Metric | Value | Unit | Reference |

| Coxsackievirus B1 | Newborn Mice | Subcutaneous | ED50 (mortality reduction) | 12.5 | mg/kg | [9] |

| Poliovirus 2 (persistent CNS) | Immunosuppressed Mice | Intragastric | Reduced paralysis/death | 200 | mg/kg/day | [1] |

ED50: 50% Effective Dose.

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a suite of established virological and biochemical assays. Detailed methodologies for key experiments are provided below.

Plaque Reduction Assay for Antiviral Efficacy (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles, measured by the reduction in lysis zones (plaques) in a cell monolayer.

Methodology:

-

Cell Seeding: Plate a susceptible host cell line (e.g., HeLa cells) in 6-well or 12-well plates at a density that will achieve a confluent monolayer within 24 hours.

-

Compound Preparation: Prepare a series of 2-fold or 10-fold dilutions of this compound in cell culture medium.

-

Virus Infection: Aspirate the growth medium from the confluent cell monolayers. Infect the cells with a dilution of picornavirus stock calculated to produce 50-100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 1 hour at 37°C.

-

Compound Addition & Overlay: After adsorption, remove the virus inoculum. Add the different dilutions of this compound to the wells. Immediately cover the monolayer with an overlay medium (e.g., medium containing 0.5% agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-4 days, depending on the virus, until plaques are visible.

-

Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain the monolayer with a dye such as crystal violet, which stains living cells. Plaques will appear as clear, unstained zones.

-

Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control wells.

Cytotoxicity Assay (CC50 Determination)

This assay is performed in parallel to the efficacy assay to ensure that the observed antiviral effect is not due to toxicity to the host cells.

Methodology:

-

Cell Seeding: Seed host cells in a 96-well plate at an appropriate density.

-

Compound Addition: To uninfected cells, add the same serial dilutions of this compound used in the antiviral assay. Include "cells only" (no compound) and "medium only" (no cells) controls.

-

Incubation: Incubate the plate for the same duration as the plaque reduction assay (e.g., 48-72 hours).

-

Viability Measurement: Assess cell viability using a colorimetric or fluorometric assay. A common method is the MTT assay, where the tetrazolium salt MTT is reduced by metabolically active cells to a colored formazan product.

-

Data Analysis: Measure the absorbance at the appropriate wavelength. The CC50 value is the compound concentration that reduces cell viability by 50% compared to the untreated cell control. The ratio of CC50 to IC50 determines the Selectivity Index (SI), an indicator of the compound's therapeutic window.

Time-of-Addition Experiment

This experiment pinpoints the stage of the viral lifecycle inhibited by the drug. The compound is added at various time points before, during, and after viral infection.

Methodology:

-

Cell Seeding: Plate susceptible cells in a multi-well format.

-

Synchronized Infection: Infect cells with a high multiplicity of infection (MOI) for a short period (e.g., 1 hour) to synchronize the infection cycle.

-

Timed Compound Addition: Add this compound (at a concentration several-fold higher than its IC50) to different wells at various time points (e.g., -2h, 0h, 1h, 2h, 4h, 6h, 8h post-infection).

-

Incubation and Harvest: Allow a single round of replication to complete (e.g., 8-12 hours). Harvest the supernatant or cell lysate.

-

Yield Measurement: Quantify the virus yield from each well using a plaque assay or RT-qPCR.

-

Data Analysis: Plot the virus yield against the time of compound addition. This compound will lose its inhibitory effect when added after the uncoating step has already occurred for the majority of virions (typically within the first 1-2 hours post-infection), confirming its action as an early-stage inhibitor.

Mechanism of Resistance

As with many antivirals, picornaviruses can develop resistance to this compound.[7]

-

Genetic Basis: Resistance mutations are consistently mapped to the gene encoding the VP1 capsid protein.[4]

-

Location of Mutations: These mutations typically involve single amino acid substitutions in the residues that form the lining of the hydrophobic binding pocket.

-

Effect of Mutations: The amino acid changes alter the shape, size, or hydrophobicity of the pocket, thereby reducing the binding affinity of this compound. This allows the virus to undergo its necessary conformational changes for uncoating even in the presence of the drug.

-

Drug-Dependence: Interestingly, some resistant mutants have been shown to become drug-dependent, where the presence of the compound is required to stabilize an otherwise unstable mutant capsid, allowing it to form plaques.[4]

The analysis of resistant mutants is a powerful tool to confirm the drug's binding site and mechanism of action.

Conclusion

This compound represents a landmark in rational drug design, targeting a specific, conserved structural feature of the picornavirus capsid. Its mechanism of action—binding to the hydrophobic pocket in VP1 to stabilize the virion and physically block the uncoating process—is well-established through extensive virological, genetic, and structural studies. While the clinical development of this compound and related compounds has been hampered by factors such as limited spectrum and the emergence of resistance, it remains a fundamentally important tool for researchers. The study of this compound continues to provide a valuable framework for understanding picornavirus biology and for developing novel capsid-binding antivirals with improved pharmacological profiles.

References

- 1. academic.oup.com [academic.oup.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of poliovirus uncoating by this compound (WIN 51711) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound mutants of Coxsackievirus B1: phenotypic characteristics and analysis of the target VP1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantiomeric effects of homologues of this compound on the inhibitory activity against human rhinovirus-14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synergistic inhibitory effect of enviroxime and this compound on poliovirus type 1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of resistance to this compound in Coxsackie B1 virus-infected newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro activity of WIN 51711, a new broad-spectrum antipicornavirus drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiviral effect of the combination of enviroxime and this compound on coxsackievirus B1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Disoxaril: A Technical Guide to its Antiviral Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disoxaril, also known as WIN 51711, is a potent, broad-spectrum antipicornavirus agent.[1][2] It belongs to a class of compounds that act as capsid-binding inhibitors, physically interacting with the viral particle to prevent infection.[1][2] This technical guide provides a comprehensive overview of this compound's antiviral activity, its targeted viruses, mechanism of action, and the experimental protocols used to characterize its efficacy.

Antiviral Spectrum and Targeted Viruses

This compound exhibits significant inhibitory activity against a wide range of viruses within the Picornaviridae family. Its primary targets are the genera Enterovirus and Rhinovirus.[3][4]

Targeted Viruses Include:

-

Polioviruses: Effective against poliovirus types 1 and 2.[5][6]

-

Human Rhinoviruses (HRV): Demonstrates broad activity against numerous rhinovirus serotypes, a common cause of the cold.[3][4]

-

Enteroviruses: Shows broad-spectrum activity against various non-polio enteroviruses.[3][5] This includes:

Mechanism of Action: Capsid Stabilization

This compound's mechanism of action is unique in that it targets the physical structure of the virion itself, rather than a viral enzyme or replication process within the host cell.

-

Cellular Entry: The virus is still able to enter the host cell through the normal process of receptor-mediated endocytosis, irrespective of the presence of this compound.[5][6]

-

Capsid Binding: Following entry, this compound binds to a specific hydrophobic pocket located within the viral capsid protein 1 (VP1).[1][2][3] This binding site is a highly conserved region among many picornaviruses.[4]

-

Inhibition of Uncoating: By occupying this pocket, this compound stabilizes the entire virus capsid, making it conformationally rigid.[3][5][6] This stabilization prevents the structural changes that are necessary for the virus to uncoat and release its viral RNA into the host cell's cytoplasm.[2][3][6]

-

Replication Blocked: Without the release of its genetic material, the virus is unable to initiate RNA synthesis and replication, effectively halting the infection cycle.[6] Time-of-addition studies confirm that the drug is most effective when present during the early stages of infection and loses efficacy if administered more than two hours post-infection.[3]

Quantitative Data on Antiviral Efficacy and Cytotoxicity

The potency of this compound is typically quantified by its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), while its toxicity to host cells is measured by the 50% cytotoxic concentration (CC₅₀).[8][9]

| Virus | Assay Type | Cell Line | Value (µM) | Reference |

| Enteroviruses (general) | EC₅₀ | - | 0.1 - 1.2 | [3] |

| Rhinoviruses (general) | EC₅₀ | - | 0.05 - 0.8 | [3] |

| Poliovirus | EC₅₀ | - | 5.6 | [3] |

| Poliovirus Type 1 | IC₅₀ | FL | 0.3 | [10] |

| Enterovirus (unspecified) | EC₅₀ | RD | 15.32 | [5] |

| Coxsackievirus B1 | Syncytium Inhibition | HeLa | 10 (complete inhibition) | [3] |

| - | Cytotoxicity (CC₅₀) | HeLa | 37 | [5] |

Experimental Protocols

The following are generalized methodologies for key experiments used to evaluate the antiviral activity of this compound.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero or HeLa cells) into 96-well microtiter plates and incubate until a confluent monolayer is formed.[11]

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Infection and Treatment: Remove the growth medium from the cells. Add the virus inoculum at a predetermined multiplicity of infection (MOI). Following a virus adsorption period (typically 1-2 hours), remove the inoculum and add the different concentrations of this compound.

-

Incubation: Incubate the plates for a period sufficient to observe significant CPE in the untreated virus control wells (typically 2-4 days).

-

Quantification: Assess cell viability using a colorimetric method, such as the MTS assay. The absorbance is read, which correlates with the number of viable cells.

-

Data Analysis: Calculate the EC₅₀ value, which is the concentration of this compound that protects 50% of the cells from CPE.[11]

Viral Yield Reduction Assay

This assay directly measures the amount of infectious virus produced in the presence of the compound.

-

Cell Seeding, Infection, and Treatment: Follow steps 1-3 from the CPE Reduction Assay.

-

Incubation: Incubate the plates for one full replication cycle (e.g., 24-48 hours).

-

Virus Harvesting: Subject the plates to freeze-thaw cycles to lyse the cells and release progeny virions.

-

Titration: Quantify the amount of infectious virus in the lysate from each well using a standard titration method, such as a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay.

-

Data Analysis: Determine the IC₅₀ value, which is the drug concentration that reduces the viral yield by 50% compared to the untreated control.

Cytotoxicity Assay

This assay determines the toxicity of the compound to the host cells in the absence of a virus.

-

Cell Seeding: Plate the host cell line as for the antiviral assays.

-

Treatment: Add serial dilutions of this compound to the uninfected cells.

-

Incubation: Incubate the plates for the same duration as the antiviral assays.

-

Quantification: Measure cell viability using a method like the MTS assay or by determining the cell growth curve.[12]

-

Data Analysis: Calculate the CC₅₀ value, the concentration of the compound that reduces cell viability by 50%.[5] The ratio of CC₅₀ to EC₅₀/IC₅₀ provides the selectivity index (SI), a measure of the compound's therapeutic window.

Antiviral Resistance

As with many antiviral agents, resistance to this compound can develop. Studies involving the serial passage of Coxsackievirus B1 in the presence of the drug have led to the generation of both resistant (CVB1/RES) and dependent (CVB1/DEP) viral strains.[3] The resistant strain exhibited a significant (450-fold) increase in its EC₅₀ value, highlighting the potential for viral adaptation to this class of inhibitors.[3] Notably, no cross-resistance was observed between this compound and enviroxime, an inhibitor with a different mechanism of action, suggesting potential for combination therapy.[10]

References

- 1. This compound | Semantic Scholar [semanticscholar.org]

- 2. medkoo.com [medkoo.com]

- 3. This compound (87495-31-6) for sale [vulcanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of poliovirus uncoating by this compound (WIN 51711) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiviral effect of the combination of enviroxime and this compound on coxsackievirus B1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 10. Synergistic inhibitory effect of enviroxime and this compound on poliovirus type 1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxicity of the synergistic antienteroviral combination of enviroxime and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Disoxaril Binding Site on the Viral VP1 Capsid Protein

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disoxaril, a member of the "WIN" series of antiviral compounds, has been a pivotal tool in the study of picornavirus replication and a forerunner in the development of capsid-binding inhibitors. This technical guide provides a comprehensive overview of the binding of this compound to its target, the viral protein 1 (VP1) capsid protein. By inserting itself into a hydrophobic pocket within VP1, this compound stabilizes the viral capsid, thereby preventing the conformational changes necessary for viral uncoating and the subsequent release of the viral genome into the host cell. This document details the molecular interactions at the binding site, summarizes key quantitative data on binding affinity and antiviral activity, provides in-depth experimental protocols for studying this interaction, and visualizes the underlying mechanisms and workflows. This guide is intended to serve as a valuable resource for researchers in virology, structural biology, and antiviral drug development, facilitating further investigation into capsid-binding antivirals and the fundamental processes of viral entry.

The this compound Binding Site: A Hydrophobic Pocket in VP1

The antiviral activity of this compound is attributed to its ability to bind to a specific hydrophobic pocket located within the core of the viral protein 1 (VP1) of many picornaviruses, such as rhinoviruses and enteroviruses.[1][2] This pocket is a conserved feature among susceptible viruses and is typically occupied by a lipid molecule, often referred to as a "pocket factor," which is thought to play a role in the natural stability of the virion.

This compound and other WIN compounds act as competitive inhibitors, displacing this pocket factor and occupying the hydrophobic cavity. The binding of this compound induces a stabilization of the capsid structure, making it more rigid and preventing the conformational changes that are essential for the uncoating process.[1][2] This inhibition of uncoating effectively halts the viral replication cycle at an early stage, preventing the release of the viral RNA into the cytoplasm of the host cell.

Studies involving the generation of drug-resistant viral mutants have been instrumental in identifying the key amino acid residues that line this hydrophobic pocket and are critical for this compound binding. For instance, mutations in residues within the VP1 protein of Coxsackievirus B1, such as M213H and F237L, have been shown to confer resistance to this compound, highlighting their importance in the drug-binding site.[2]

Quantitative Data on this compound Binding and Antiviral Activity

The interaction between this compound and the VP1 capsid protein has been quantified through various assays, providing valuable data for understanding its potency and for the development of next-generation inhibitors.

| Compound | Virus | Assay Type | Value | Reference |

| This compound (WIN 51711) | Human Rhinovirus 14 (HRV-14) | Saturation Binding | Kd = 0.08 µM | [1] |

| This compound | Coxsackie B1 virus-infected newborn mice | In vivo efficacy | ED50 = 12.5 mg/kg | |

| This compound-resistant Coxsackie B1 mutant | This compound | Plaque Reduction Assay | IC50 > 40 µM | |

| Wild-type Coxsackie B1 | This compound | Plaque Reduction Assay | IC50 = 0.59-1.37 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding of this compound to the VP1 capsid protein.

Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.

Materials:

-

Host cell line susceptible to the picornavirus of interest (e.g., HeLa cells for rhinoviruses)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Picornavirus stock of known titer

-

This compound stock solution (dissolved in DMSO)

-

Agarose or methylcellulose overlay medium

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

6-well or 12-well cell culture plates

Procedure:

-

Seed the host cells in culture plates and grow until a confluent monolayer is formed.

-

Prepare serial dilutions of this compound in serum-free medium.

-

Pre-incubate a standardized amount of virus with each drug dilution for 1 hour at 37°C.

-

Remove the growth medium from the cell monolayers and inoculate with the virus-drug mixtures.

-

Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.

-

Remove the inoculum and overlay the cell monolayers with the agarose or methylcellulose medium containing the corresponding concentration of this compound.

-

Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-4 days).

-

Fix the cells with 10% formalin and stain with crystal violet solution.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no drug).

-

The IC50 value (the concentration of drug that inhibits 50% of plaque formation) can be determined by plotting the percentage of inhibition against the drug concentration.

Time-of-Addition Assay

This assay helps to determine the stage of the viral replication cycle that is inhibited by the antiviral compound.

Materials:

-

Synchronized infected host cells

-

This compound at a concentration known to be effective (e.g., 5-10 times the IC50)

-

Control antiviral drugs with known mechanisms of action (e.g., a polymerase inhibitor)

-

Method for quantifying viral replication (e.g., plaque assay, RT-qPCR)

Procedure:

-

Infect a monolayer of host cells with a high multiplicity of infection (MOI) of the virus and allow for a synchronized infection (e.g., by pre-chilling the cells and virus, allowing attachment at 4°C, and then shifting to 37°C to initiate entry).

-

At various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours), add this compound to the infected cell cultures.

-

Include a no-drug control and controls with known inhibitors.

-

At the end of a single replication cycle (e.g., 8-12 hours), harvest the cells or supernatant.

-

Quantify the viral yield in each sample.

-

By observing the time point at which the addition of this compound no longer inhibits viral replication, the window of its antiviral activity can be determined. For an uncoating inhibitor like this compound, it is expected to lose its effect if added after the uncoating process has been completed.

X-ray Crystallography of a Virus-Disoxaril Complex

This structural biology technique provides high-resolution information about the binding mode of this compound within the VP1 pocket.

Procedure Outline:

-

Virus Purification: Grow and purify a high concentration of the picornavirus of interest.

-

Complex Formation: Incubate the purified virus with a molar excess of this compound to ensure saturation of the binding sites.

-

Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) using vapor diffusion (hanging or sitting drop) methods to obtain well-ordered crystals of the virus-drug complex.

-

Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data using a synchrotron source.

-

Structure Determination: Process the diffraction data and solve the structure using molecular replacement, using a previously determined structure of the virus as a search model.

-

Refinement and Analysis: Build the model of the virus-Disoxaril complex into the electron density map and refine the structure. Analyze the refined structure to identify the specific amino acid residues interacting with the drug molecule.

Cryo-Electron Microscopy (Cryo-EM) of a Virus-Disoxaril Complex

Cryo-EM is another powerful technique for determining the three-dimensional structure of virus-ligand complexes, particularly for larger viruses or those that are difficult to crystallize.

Procedure Outline:

-

Sample Preparation: Prepare a purified sample of the virus-Disoxaril complex as described for X-ray crystallography.

-

Grid Preparation: Apply a small volume of the sample to an EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane to vitrify the sample.

-

Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing: Process the images to select individual virus particles, correct for beam-induced motion, and determine their orientations.

-

3D Reconstruction: Reconstruct a three-dimensional density map of the virus-Disoxaril complex.

-

Model Building and Analysis: Fit an atomic model of the virus into the cryo-EM density map and analyze the density corresponding to the bound this compound to understand its binding pose.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the general workflows for its characterization.

Caption: Mechanism of this compound action on picornaviruses.

References

- 1. Binding affinities of structurally related human rhinovirus capsid-binding compounds are related to their activities against human rhinovirus type 14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding affinities of structurally related human rhinovirus capsid-binding compounds are related to their activities against human rhinovirus type 14 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Disoxaril: A Technical Guide to a Pioneering Antiviral Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disoxaril (WIN 51711) stands as a significant milestone in the history of antiviral drug discovery, representing one of the first potent and specific inhibitors of picornaviruses. This technical guide provides an in-depth exploration of the discovery, history, mechanism of action, and key experimental data related to this compound. It is intended to serve as a comprehensive resource for researchers in virology and medicinal chemistry, offering detailed experimental protocols and a consolidated view of its antiviral activity.

Introduction: The Unmet Need for Anti-Picornavirus Agents

The Picornaviridae family of viruses encompasses a wide range of human pathogens, including rhinoviruses (the primary cause of the common cold), enteroviruses (such as poliovirus and coxsackieviruses), and hepatitis A virus. The sheer diversity of serotypes within this family has posed a significant challenge to vaccine development, highlighting the critical need for broad-spectrum antiviral agents. In the latter half of the 20th century, this need spurred extensive research efforts, ultimately leading to the discovery of a novel class of antiviral compounds known as "capsid binders," with this compound emerging as a prominent example.

Discovery and Development of this compound

This compound, chemically known as 5-(7-(4-(4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methylisoxazole, was synthesized by Sterling-Winthrop Research Institute in the 1980s as part of a targeted screening program to identify inhibitors of picornavirus replication. This effort was built upon the earlier discovery of rhodanine, which exhibited weak antirhinoviral activity. Through systematic medicinal chemistry efforts, a series of isoxazole derivatives were synthesized and evaluated, leading to the identification of this compound as a compound with potent and broad-spectrum activity against a range of picornaviruses.

Mechanism of Action: A Novel Approach to Viral Inhibition

This compound exerts its antiviral effect through a unique mechanism of action that targets the viral capsid, the protein shell that encloses the viral genome.[1] It is a non-competitive inhibitor that binds to a specific hydrophobic pocket within the viral protein 1 (VP1).[2] This binding stabilizes the capsid, preventing the conformational changes that are necessary for the virus to uncoat and release its RNA genome into the host cell cytoplasm.[1] This inhibition of uncoating effectively halts the viral replication cycle at a very early stage.[1]

The binding of this compound to the VP1 pocket is a highly specific interaction. X-ray crystallography studies have revealed the precise orientation of the drug molecule within the pocket, providing a structural basis for its activity and paving the way for the rational design of other capsid-binding antivirals.

Antiviral Spectrum and Potency

This compound demonstrated potent in vitro activity against a broad range of picornaviruses, including numerous serotypes of human rhinovirus (HRV) and enteroviruses. The following tables summarize the quantitative data on its antiviral efficacy.

Table 1: In Vitro Antiviral Activity of this compound against Human Rhinovirus (HRV) Serotypes

| HRV Serotype | Assay Type | Cell Line | IC50 (µM) | Reference |

| HRV-14 | CPE Inhibition | HeLa | 1.538 | [3] |

| HRV-1A | Not Specified | Not Specified | Not Specified | [4] |

| 15 Rhinovirus Serotypes | MIC80 | Not Specified | 0.20 (for a related analogue) | [5] |

IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of the viral cytopathic effect (CPE) or plaque formation. MIC80 (Minimum Inhibitory Concentration for 80% of serotypes).

Table 2: In Vitro Antiviral Activity of this compound against Enteroviruses

| Virus | Strain | Assay Type | Cell Line | EC50 (µM) | CC50 (µM) | Reference |

| Poliovirus Type 1 | Not Specified | RNA Synthesis Inhibition | HeLa | ~0.88 | >100 | [6] |

| Poliovirus Type 2 | Not Specified | RNA Synthesis Inhibition | HeLa | ~0.088 | >100 | [6] |

| Enterovirus 71 | Not Specified | MTS-based CPE reduction | RD | 15.32 | 167.39 | [6] |

| Enterovirus 71 | Not Specified | MTS-based CPE reduction | Vero | 19.48 | 147.77 | [6] |

EC50 (50% effective concentration) is the concentration of the drug that provides 50% of the maximum antiviral effect. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.

Experimental Protocols

Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and for determining the antiviral activity of a compound.

Materials:

-

Confluent monolayer of susceptible host cells (e.g., HeLa cells for rhinoviruses) in 6-well or 12-well plates.

-

Virus stock of known titer.

-

Serial dilutions of this compound.

-

Cell culture medium (e.g., MEM with 2% fetal bovine serum).

-

Agarose overlay (e.g., 2x MEM mixed 1:1 with 1.8% agarose).

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

-

Phosphate-buffered saline (PBS).

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to achieve a confluent monolayer on the day of the assay.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Virus Dilution: Dilute the virus stock to a concentration that will produce approximately 50-100 plaques per well.

-

Infection: Remove the growth medium from the cell monolayers and wash with PBS. Add the virus dilution to each well (except for cell control wells) and incubate for 1 hour at 33°C (for rhinoviruses) to allow for viral adsorption.

-

Compound Addition: After the adsorption period, remove the virus inoculum and add the different concentrations of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Overlay: Add the agarose overlay to each well and allow it to solidify at room temperature.

-

Incubation: Incubate the plates at 33°C in a CO2 incubator for 2-4 days, or until plaques are visible.

-

Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the agarose overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.

-

Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The IC50 value is the concentration of this compound that causes a 50% reduction in the number of plaques.

Resistance to this compound

A significant challenge in the development of this compound and other capsid binders has been the emergence of drug-resistant viral variants. Resistance to this compound typically arises from single amino acid substitutions in the VP1 protein, within or near the drug-binding pocket. These mutations can reduce the binding affinity of the drug, thereby diminishing its inhibitory effect. The rapid selection of resistant mutants in vitro and in vivo has been a major hurdle in the clinical development of this class of compounds.

Clinical Development and Legacy

Despite its promising in vitro activity, the clinical development of this compound for the treatment of the common cold was ultimately unsuccessful. The rapid emergence of drug-resistant rhinovirus strains in clinical trials, coupled with the logistical challenges of treating a self-limiting illness, led to the discontinuation of its development.

However, the story of this compound is far from a failure. The research surrounding this molecule provided invaluable insights into the structure and function of the picornavirus capsid and established a new paradigm for antiviral drug design. The concept of targeting a specific, non-enzymatic viral protein to inhibit replication has had a lasting impact on the field. The detailed structural information obtained from this compound-capsid complexes has guided the development of next-generation capsid binders with improved potency and resistance profiles.

Conclusion

This compound holds a pivotal place in the history of antiviral chemotherapy. As a pioneering capsid-binding inhibitor of picornaviruses, it demonstrated the feasibility of a novel and highly specific mechanism of viral inhibition. While its journey to the clinic was halted by the challenge of drug resistance, the wealth of scientific knowledge generated through its study has laid a crucial foundation for the ongoing quest for effective treatments for picornaviral infections. The in-depth understanding of its mechanism of action, antiviral spectrum, and the basis of resistance continues to inform and inspire the development of new antiviral agents.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 3. researchgate.net [researchgate.net]

- 4. Conformationally restricted analogues of this compound: a comparison of the activity against human rhinovirus types 14 and 1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antipicornavirus activity of tetrazole analogues related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Early Research on WIN Compounds for Antiviral Activity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth overview of the foundational research on WIN compounds, a pioneering class of antiviral agents targeting picornaviruses. It details their mechanism of action, the experimental protocols used for their evaluation, and key quantitative data from early studies.

Introduction

The discovery of WIN compounds by the Sterling-Winthrop Research Institute marked a significant milestone in antiviral drug development.[1] These small, hydrophobic molecules were among the first to demonstrate potent and broad-spectrum activity against picornaviruses, a large family of non-enveloped RNA viruses responsible for a wide range of human diseases, including the common cold (rhinoviruses), poliomyelitis (poliovirus), and hand-foot-and-mouth disease (enteroviruses).[2][3] Early research on compounds like WIN 51711 laid the groundwork for the concept of capsid-binding inhibitors, a strategy that focuses on preventing viral entry and uncoating rather than targeting viral replication enzymes.[4][5] This guide delves into the core technical aspects of this early research.

Mechanism of Action: Capsid Stabilization

The primary antiviral mechanism of WIN compounds is the stabilization of the viral capsid.[6] These molecules bind to a hydrophobic pocket located within the viral protein 1 (VP1), one of the four structural proteins that form the icosahedral capsid.[3][7] This binding pocket is normally occupied by a lipid molecule, often referred to as a "pocket factor." By displacing this lipid and lodging themselves within the pocket, WIN compounds induce a more rigid and stable capsid structure.[1]

This stabilization has two critical downstream effects:

-

Inhibition of Uncoating: The primary effect is the prevention of the conformational changes required for the virus to uncoat and release its RNA genome into the host cell's cytoplasm.[5][8] This process is essential for initiating viral replication. In the presence of a WIN compound, the virion remains intact after entering the cell.[5]

-

Inhibition of Receptor Binding (at low temperatures): While initially thought to only affect uncoating, further research demonstrated that at temperatures below 37°C, WIN 51711 could also inhibit the binding of poliovirus to its cellular receptor.[1] This suggests that the viral capsid needs to undergo subtle conformational changes, or "breathing," to effectively bind to its receptor, and these changes are restricted by the presence of the drug.[1]

The following diagram illustrates the inhibitory pathway of WIN compounds.

Caption: Mechanism of WIN compound antiviral activity.

Experimental Protocols

The antiviral activity and mechanism of action of early WIN compounds were elucidated through several key in vitro assays.

This assay is the gold standard for quantifying the inhibitory effect of a compound on viral infection and is used to determine the Minimum Inhibitory Concentration (MIC) or the 50% effective concentration (EC50).

-

Objective: To measure the concentration of a WIN compound required to reduce the number of viral plaques by a specific percentage (e.g., 50% or 90%).

-

Methodology:

-

Cell Seeding: A monolayer of susceptible host cells (e.g., HeLa cells for poliovirus and rhinoviruses) is grown in 6-well plates.[9]

-

Virus Dilution: The virus stock is serially diluted to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units, PFU, per well).

-

Compound Preparation: The WIN compound is serially diluted in cell culture medium to create a range of test concentrations.

-

Infection: The cell monolayers are washed, and then infected with the diluted virus in the presence of the various concentrations of the WIN compound or a control (medium with no compound).

-

Adsorption: The virus is allowed to adsorb to the cells for a period (e.g., 1-2 hours) at 37°C.[10]

-

Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose).[11][12] This overlay restricts the spread of progeny virus to adjacent cells, ensuring that each infectious particle forms a discrete plaque.

-

Incubation: The plates are incubated for a period sufficient for plaques to form (typically 2-5 days, depending on the virus).

-

Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), which stains living cells but leaves the plaques (areas of dead or lysed cells) unstained.[9] The plaques are then counted.

-

Calculation: The percentage of plaque reduction is calculated for each compound concentration relative to the no-compound control. The MIC or EC50 is then determined from the dose-response curve.

-

This assay measures the effect of the compound on the total amount of infectious virus produced over a single replication cycle.

-

Objective: To quantify the reduction in the yield of new infectious virus particles from cells treated with a WIN compound.

-

Methodology:

-

Cell Culture and Infection: Confluent monolayers of host cells are infected with the virus at a high multiplicity of infection (MOI) in the presence or absence of the test compound.

-

Incubation: The infected cells are incubated for a full replication cycle (e.g., 8-24 hours).

-

Virus Harvest: The cells and supernatant are subjected to freeze-thaw cycles to release all intracellular virions.

-

Titration: The harvested virus is serially diluted, and the viral titer (PFU/mL) is determined using a standard plaque assay.

-

Analysis: The viral yield from the compound-treated cells is compared to the yield from untreated control cells to determine the percentage of inhibition.[4]

-

This assay provides direct evidence of the capsid-stabilizing effect of WIN compounds.

-

Objective: To determine if a WIN compound can protect the virion from heat-induced inactivation.

-

Methodology:

-

Incubation: A known amount of virus is incubated at an elevated, partially denaturing temperature (e.g., 45°C) for various time points, both in the presence and absence of the WIN compound.[1][13]

-

Sampling: Aliquots are removed at different times during the incubation.

-

Titration: The infectivity of each aliquot is immediately quantified by plaque assay.

-

Analysis: The rate of infectivity loss is compared between the treated and untreated samples. A slower rate of inactivation in the presence of the compound indicates that it stabilizes the viral capsid against thermal denaturation.[5]

-

The following diagram provides a generalized workflow for these experimental protocols.

Caption: Generalized workflow for in vitro antiviral assays.

Quantitative Data Presentation

Early studies with WIN 51711 demonstrated its potent and broad-spectrum activity against a wide range of human enteroviruses and rhinoviruses. The table below summarizes representative data from these foundational studies.

| Virus Serotype | Virus Family | 90% Plaque Reduction Conc. (µg/mL)[4][14] |

| Enteroviruses | Picornaviridae | |

| Poliovirus type 1 | 0.04 | |

| Poliovirus type 2 | 0.02 | |

| Poliovirus type 3 | 0.03 | |

| Coxsackievirus A9 | 0.04 | |

| Coxsackievirus A21 | 0.03 | |

| Coxsackievirus B1 | 0.03 | |

| Echovirus 6 | 0.05 | |

| Echovirus 9 | 0.04 | |

| Echovirus 11 | 0.05 | |

| Rhinoviruses | Picornaviridae | |

| Rhinovirus type 1A | 0.08 | |

| Rhinovirus type 2 | 0.05 | |

| Rhinovirus type 14 | 0.04 | |

| Rhinovirus type 25 | 0.09 | |

| Rhinovirus type 64 | 0.06 |

Data derived from in vitro plaque reduction assays using HeLa cells.

Conclusion

The early research into WIN compounds was pivotal, establishing the viral capsid as a viable and "druggable" target. This work not only provided a new class of potent antipicornavirus agents but also furnished the scientific community with a deeper understanding of the picornavirus entry and uncoating process. The experimental protocols developed and the quantitative data generated during this era created a robust framework for the subsequent design and evaluation of other capsid-binding inhibitors, including the clinically tested compound pleconaril. This foundational research continues to influence the development of novel antiviral strategies against a host of viral pathogens.

References

- 1. An Antiviral Compound That Blocks Structural Transitions of Poliovirus Prevents Receptor Binding at Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WIN compounds: on the way to efficient antipicornaviral agent. A historical survey | Semantic Scholar [semanticscholar.org]

- 3. Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro activity of WIN 51711, a new broad-spectrum antipicornavirus drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prevention of rhinovirus and poliovirus uncoating by WIN 51711, a new antiviral drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel basis of capsid stabilization by antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Picornavirus Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Picornavirus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Poliovirus: Generation, Quantification, Propagation, Purification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 12. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 13. Bacterial Stabilization of a Panel of Picornaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro activity of WIN 51711, a new broad-spectrum antipicornavirus drug - PMC [pmc.ncbi.nlm.nih.gov]

Disoxaril: A Technical Whitepaper on a Model Capsid-Binding Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disoxaril (WIN 51711) stands as a seminal compound in the study of antiviral agents that target the viral capsid. As a member of the "WIN" series of compounds developed by Sterling-Winthrop, its discovery and mechanism of action have significantly advanced our understanding of picornavirus replication and have provided a valuable model for the development of subsequent capsid-binding inhibitors. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, quantitative antiviral activity, the development of viral resistance, and the experimental protocols used in its characterization.

Mechanism of Action: Stabilizing the Capsid to Inhibit Uncoating

This compound exerts its antiviral effect by directly binding to the viral capsid, a protein shell that encloses the viral genome. Specifically, it targets a hydrophobic pocket located within the VP1 capsid protein of picornaviruses, such as polioviruses and rhinoviruses.[1][2] This binding event stabilizes the entire virion structure. The increased rigidity of the capsid prevents the conformational changes that are necessary for the virus to uncoat and release its genetic material into the host cell's cytoplasm.[1][3] While this compound effectively halts viral replication by inhibiting uncoating, it does not prevent the initial stages of infection, such as the virus entering the host cell through receptor-mediated endocytosis.[3]

References

The Structural Basis of Disoxaril's Antiviral Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disoxaril (WIN 51711) is a potent, broad-spectrum antipicornavirus agent that has been instrumental in understanding the mechanisms of viral inhibition.[1][2] It belongs to a class of compounds known as "capsid binders," which physically interact with the viral particle to prevent infection.[3][4] This technical guide provides an in-depth analysis of the structural basis for this compound's antiviral activity, detailing its mechanism of action, the specifics of its interaction with the picornavirus capsid, quantitative measures of its efficacy, and the experimental protocols used to elucidate these properties.

Core Mechanism of Action: Capsid Stabilization

This compound exerts its antiviral effect not by targeting viral enzymes or host cell factors, but by directly binding to the viral capsid.[1][3] The molecule inserts itself into a hydrophobic pocket located within the viral protein 1 (VP1).[3] This binding event induces a conformational stabilization of the entire capsid structure.[2][5]

The primary consequence of this stabilization is the inhibition of viral uncoating.[2] Picornaviruses, after entering the host cell via receptor-mediated endocytosis, must release their RNA genome into the cytoplasm to initiate replication.[2][6] This uncoating process is triggered by conformational changes in the capsid, often induced by the low pH of the endosome.[2] By stabilizing the capsid, this compound prevents these necessary conformational shifts, effectively trapping the viral genome within its protein shell and aborting the infection cycle.[1][2]

Structural Insights from X-ray Crystallography

X-ray crystallography studies of human rhinovirus (HRV) complexed with this compound and its analogs have provided atomic-level detail of the drug-virus interaction.[7][8] These studies confirm that this compound binds within a hydrophobic pocket in the VP1 protein, a space normally occupied by a lipid molecule known as a "pocket factor."[4] The displacement of this pocket factor by the drug molecule leads to the stabilization of the capsid.[4]

The binding is highly specific, with different parts of the this compound molecule making key contacts with amino acid residues lining the pocket. The sensitivity of different rhinovirus serotypes to this compound analogs is dependent on the length and flexibility of the molecule's aliphatic chain, highlighting the importance of a precise fit within the binding pocket.[7] For instance, studies on conformationally restricted analogs showed that subtle changes in shape could dramatically alter antiviral activity against HRV-14 and HRV-1A.[7]

Quantitative Antiviral Activity

The efficacy of this compound and related compounds is typically quantified by their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) in cell-based assays. These values represent the concentration of the compound required to inhibit the viral cytopathic effect or plaque formation by 50%.

| Compound | Virus Serotype(s) | Assay Type | Efficacy (µg/mL) | Efficacy (µM) | Reference |

| This compound | Poliovirus type 1 | RNA Synthesis Inhibition | 0.3 | ~0.74 | [2] |

| This compound | Poliovirus type 2 | RNA Synthesis Inhibition | 0.03 | ~0.074 | [2] |

| This compound | Coxsackievirus B1 (in vivo) | ED50 (mortality) | 12.5 mg/kg | N/A | [9] |

| Analog 16b | 15 Rhinovirus Serotypes | MIC80 | N/A | 0.20 | [8] |

| WIN 54954 | 15 Rhinovirus Serotypes | MIC80 | N/A | 0.40 | [8] |

| SCH 38057 | Entero- & Rhinoviruses | Plaque Formation (EC50) | N/A | 10.2 - 29.1 | [10] |

Note: MIC80 refers to the minimum inhibitory concentration required to inhibit 80% of the viral serotypes tested. Efficacy conversions to µM are approximate based on this compound's molar mass (~407.5 g/mol ).

Structure-Activity Relationship (SAR)

The development of analogs has been crucial for understanding the SAR of capsid-binding inhibitors. Key structural features of this compound, including the 3-methylisoxazole ring, the central alkyl chain, and the terminal phenoxy-oxazoline group, are critical for its activity.

-

Isoxazole Ring: The propyl side chain extending from this ring can interact with a pore in the binding site, forming hydrophobic interactions with residues like Leu106 and Ser107 in HRV-14.[8]

-

Alkyl Chain: The length and flexibility of this chain are major determinants of the antiviral spectrum.[7] Conformationally restricted analogs, such as those containing double or triple bonds, show varied activity against different serotypes, indicating that the chain must adopt a specific conformation to fit optimally within the binding pockets of different viruses.[7]

-

Phenoxy-oxazoline Group: This part of the molecule is also essential. Analogs where the oxazoline ring was replaced with a more acid-stable tetrazole group were synthesized to improve pharmacokinetic properties while retaining a broad spectrum of activity.[8]

Experimental Protocols

Elucidating the structural basis of this compound's activity relies on a combination of virological, biochemical, and structural biology techniques.

Protocol 1: Plaque Reduction Assay for Antiviral Efficacy

This assay quantifies the ability of a compound to inhibit virus-induced cell death.

-

Cell Seeding: Plate a monolayer of susceptible host cells (e.g., HeLa cells) in 6-well plates and incubate until confluent.

-

Compound Dilution: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium.

-

Infection: Remove the growth medium from the cells. Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units) for 1-2 hours at 37°C.

-

Treatment: After the incubation period, remove the virus inoculum and wash the cells. Add the different dilutions of the this compound compound to the wells. Include a "no drug" virus control and a "no virus" cell control.

-

Overlay: Overlay the cells with a semi-solid medium (e.g., containing 0.5% agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for 2-3 days at 37°C until plaques are visible in the virus control wells.

-

Staining & Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye like crystal violet. Plaques appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.

-

Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The IC50 is determined by plotting the percentage of inhibition against the drug concentration.

Protocol 2: X-ray Crystallography of the Virus-Drug Complex

This protocol outlines the steps to determine the high-resolution structure of this compound bound to the viral capsid.

-

Virus Propagation and Purification: Grow large stocks of the target picornavirus (e.g., HRV-14) in cell culture. Purify the virus particles using methods such as sucrose gradient ultracentrifugation to obtain a highly concentrated and pure sample.

-

Complex Formation: Incubate the purified virus with a molar excess of this compound to ensure saturation of the binding pockets in the viral capsids.

-

Crystallization: Screen for crystallization conditions using the hanging-drop or sitting-drop vapor diffusion method.[11] This involves mixing the virus-drug complex solution with a precipitant solution and allowing it to equilibrate against a larger reservoir of the precipitant. The goal is to slowly increase the protein concentration to a supersaturated state, inducing the formation of well-ordered crystals.

-

X-ray Diffraction Data Collection: Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.[12] The crystal will diffract the X-rays into a specific pattern of spots, which is recorded on a detector.

-

Structure Determination and Refinement: Process the diffraction data to determine the unit cell parameters and space group. The structure is solved using molecular replacement, using a previously known virus structure as a starting model. The electron density map is then calculated, into which the atomic model of the virus and the bound this compound molecule are built and refined.[12][13]

Conclusion

The antiviral activity of this compound is fundamentally rooted in its structure, which allows it to bind with high affinity to a hydrophobic pocket within the VP1 capsid protein of picornaviruses. This binding event stabilizes the capsid, physically preventing the conformational changes required for viral uncoating and genome release. The detailed structural and quantitative data gathered through techniques like X-ray crystallography and plaque reduction assays have not only illuminated the precise mechanism of this potent inhibitor but have also guided the rational design of next-generation capsid-binding antivirals with improved efficacy and pharmacokinetic profiles. The study of this compound serves as a paradigm for structure-based drug design in the ongoing effort to combat viral diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of poliovirus uncoating by this compound (WIN 51711) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Evolutionary and Structural Overview of Human Picornavirus Capsid Antibody Evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformationally restricted analogues of this compound: a comparison of the activity against human rhinovirus types 14 and 1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antipicornavirus activity of tetrazole analogues related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiviral effect of the combination of enviroxime and this compound on coxsackievirus B1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SCH 38057: a picornavirus capsid-binding molecule with antiviral activity after the initial stage of viral uncoating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Crystallization and preliminary X-ray analysis of human rhinovirus serotype 2 (HRV2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. esrf.fr [esrf.fr]

- 13. X-ray structure of a minor group human rhinovirus bound to a fragment of its cellular receptor protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Antiviral Assays of Disoxaril

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disoxaril is a potent antiviral compound belonging to the group of capsid-binding agents. Its mechanism of action involves the specific inhibition of picornavirus replication. This document provides detailed application notes and protocols for conducting in vitro antiviral assays to evaluate the efficacy of this compound against a range of picornaviruses.

This compound binds to a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the capsid, thereby preventing the conformational changes required for viral uncoating and the subsequent release of the viral RNA into the host cell cytoplasm. This targeted action makes this compound an important tool for studying picornavirus replication and a lead compound for the development of antiviral therapeutics.

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity of this compound

The following table summarizes the available quantitative data on the antiviral efficacy (EC₅₀/IC₅₀) and cytotoxicity (CC₅₀) of this compound against various picornaviruses in different cell lines. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is also provided as a measure of the compound's therapeutic window.

| Virus (Strain) | Cell Line | Assay Type | EC₅₀/IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Human Rhinovirus 14 (HRV-14) | HeLa Ohio-I | CPE Inhibition | 1.538 (at 100 CCID₅₀) | 20.973 | 13.64 |

| 2.091 (at 1000 CCID₅₀) | 10.03 | ||||

| 3.334 (at 10,000 CCID₅₀) | 6.29 | ||||

| Poliovirus Type 1 (Mahoney) | FL | CPE Inhibition | 0.3 | >100 (in FL cells) | >333 |

| Coxsackievirus B1 (CVB1) | FL | CPE Inhibition | Synergistic with Enviroxime | Not specified | Not applicable |

Note: EC₅₀ (50% effective concentration) and IC₅₀ (50% inhibitory concentration) are used interchangeably to denote the concentration of the compound that inhibits the viral effect by 50%. A higher SI value indicates a more favorable safety profile. The antiviral activity of this compound against HRV-14 is dependent on the viral load used in the assay.

Experimental Protocols

Detailed methodologies for key in vitro antiviral assays are provided below. These protocols are intended as a guide and may require optimization based on the specific virus, cell line, and laboratory conditions.

Cytotoxicity Assay (CC₅₀ Determination)

This protocol determines the concentration of this compound that is toxic to the host cells. It is crucial to assess cytotoxicity in parallel with antiviral assays to ensure that the observed antiviral effect is not due to cell death.

Materials:

-

Host cell line (e.g., HeLa, Vero, RD)

-

Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the 96-well plates with the appropriate host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. The final concentration of DMSO should be non-toxic to the cells (typically ≤ 0.5%). Include a "no drug" control (medium with DMSO only).

-

Treatment: After 24 hours, remove the growth medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.

-

Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

-

Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the "no drug" control. The CC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay (PRA)

This assay is a highly sensitive method to quantify the inhibition of infectious virus particles.

Materials:

-

Confluent monolayer of susceptible host cells in 6-well or 12-well plates

-

Virus stock with a known titer (PFU/mL)

-

This compound stock solution

-

Serum-free medium for dilutions

-

Overlay medium (e.g., 1:1 mixture of 2X medium and 1.6% agarose or methylcellulose)

-

Staining solution (e.g., crystal violet in formalin/ethanol)

Procedure:

-

Cell Preparation: Ensure cell monolayers are confluent on the day of infection.

-

Compound and Virus Preparation: Prepare serial dilutions of this compound in serum-free medium. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).

-

Infection: Pre-incubate the virus dilution with an equal volume of the this compound dilutions for 1 hour at 37°C.

-

Adsorption: Remove the growth medium from the cell monolayers and inoculate with 200-500 µL of the virus-compound mixture. Incubate for 1 hour at 37°C to allow for virus adsorption.

-

Overlay: Gently remove the inoculum and add 2-3 mL of the overlay medium to each well. Allow the overlay to solidify at room temperature.

-

Incubation: Incubate the plates at the optimal temperature for the virus (e.g., 33-37°C) until plaques are visible (typically 2-5 days).

-

Staining and Plaque Counting: Fix the cells and stain with crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no drug). The EC₅₀ is the concentration that reduces the number of plaques by 50%.

Virus Yield Reduction Assay (VYRA)

This assay measures the effect of the compound on the production of new infectious virus particles.

Materials:

-

Confluent monolayer of susceptible host cells in 24-well or 48-well plates

-

High-titer virus stock

-

This compound stock solution

-

Cell culture medium

Procedure:

-

Infection and Treatment: Infect confluent cell monolayers with the virus at a specific multiplicity of infection (MOI). After a 1-hour adsorption period, remove the inoculum and add fresh medium containing serial dilutions of this compound.

-

Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

-

Harvesting: After incubation, subject the plates to three freeze-thaw cycles to release the progeny virus.

-

Titration of Progeny Virus: Determine the virus titer in the supernatant from each well using a standard titration method, such as a plaque assay or a TCID₅₀ assay.

-

Data Analysis: Calculate the reduction in virus yield (in log₁₀ PFU/mL or log₁₀ TCID₅₀/mL) for each this compound concentration compared to the virus control. The EC₅₀ is the concentration that reduces the virus yield by 50%.

Visualizations

Picornavirus Entry and Uncoating Pathway and the Mechanism of Action of this compound

Caption: Mechanism of this compound action on picornavirus entry.

General Experimental Workflow for In Vitro Antiviral Assays

Caption: Workflow for this compound in vitro antiviral evaluation.

Disoxaril: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disoxaril is a potent antiviral compound that exhibits significant activity against a range of picornaviruses, including polioviruses and rhinoviruses. Its mechanism of action involves the specific inhibition of viral uncoating, a critical step in the viral replication cycle. By binding to a hydrophobic pocket within the viral capsid protein VP1, this compound stabilizes the virion structure, thereby preventing the release of the viral RNA into the host cell cytoplasm.[1] This targeted action makes this compound a valuable tool for in vitro studies of picornavirus replication and a potential candidate for antiviral drug development.

These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for determining its antiviral activity and cytotoxicity.

Data Presentation

Antiviral Activity of this compound

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound against specific picornaviruses in different cell lines.

| Virus | Cell Line | Assay Type | IC50 (µM) | Reference |

| Poliovirus Type 1 (Mahoney) | FL cells | Plaque Inhibition | 0.3 | [2][3] |

| Human Rhinovirus 14 (HRV-14) | HeLa Ohio-I cells | CPE Inhibition | 1.538 | [4] |

| Poliovirus Type 1 | HeLa cells | RNA Synthesis Inhibition | ~0.7 (0.3 µg/ml) | [5] |

| Poliovirus Type 2 | HeLa cells | RNA Synthesis Inhibition | ~0.07 (0.03 µg/ml) | [5] |

Cytotoxicity of this compound

It is crucial to assess the cytotoxicity of any antiviral compound to ensure that the observed antiviral effect is not due to cell death. The 50% cytotoxic concentration (CC50) is the concentration of a substance that causes the death of 50% of viable cells.

| Cell Line | CC50 (µM) | Reference |

| HeLa Ohio-I cells | 20.973 | [4] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile-filtered pipette tips

Protocol:

-

Calculate the required amount of this compound to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.

-

In a sterile environment (e.g., a biological safety cabinet), weigh the appropriate amount of this compound powder and dissolve it in the calculated volume of DMSO.

-

Vortex the solution until the this compound is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of this compound to protect cells from the virus-induced cytopathic effect.

Materials:

-

Host cells susceptible to the picornavirus of interest (e.g., HeLa, FL cells)

-

Complete cell culture medium

-

Picornavirus stock of known titer

-

This compound stock solution

-

96-well cell culture plates

-

Crystal violet staining solution (0.5% crystal violet in 20% methanol)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.

-

On the following day, prepare serial dilutions of the this compound stock solution in cell culture medium.

-

Remove the growth medium from the cell monolayers and add 100 µL of the diluted this compound to the appropriate wells. Include wells with medium only (cell control) and wells with medium containing the same concentration of DMSO as the highest this compound concentration (vehicle control).

-

Immediately after adding the compound, infect the cells (except for the cell control wells) with the virus at a multiplicity of infection (MOI) that causes complete CPE within 48-72 hours.

-

Incubate the plates at the optimal temperature for viral replication (typically 33-37°C).

-

Monitor the plates daily for the appearance of CPE.

-

When CPE is complete in the virus control wells (no drug), remove the medium and gently wash the cells with PBS.

-

Stain the cells with crystal violet solution for 10-15 minutes at room temperature.

-

Wash the plates with water to remove excess stain and allow them to air dry.

-

Quantify the CPE inhibition by measuring the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Calculate the IC50 value by plotting the percentage of CPE inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques in the presence of this compound.

Materials:

-

Host cells susceptible to the picornavirus of interest

-

Complete cell culture medium

-

Picornavirus stock of known titer

-

This compound stock solution

-

6-well or 12-well cell culture plates

-

Agarose or methylcellulose overlay medium

-

Crystal violet staining solution

Protocol:

-

Seed the multi-well plates with host cells to form a confluent monolayer.

-

Prepare serial dilutions of the virus stock.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-incubate the diluted virus with the diluted this compound for 1 hour at 37°C.

-

Remove the growth medium from the cell monolayers and inoculate the cells with the virus-drug mixture.

-

Allow the virus to adsorb for 1 hour, gently rocking the plates every 15 minutes.

-

Remove the inoculum and overlay the cell monolayer with an agarose or methylcellulose-containing medium with the corresponding concentration of this compound.

-

Incubate the plates until plaques are visible (typically 2-4 days).

-

Fix the cells with 10% formalin and stain with crystal violet to visualize the plaques.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no drug).

-